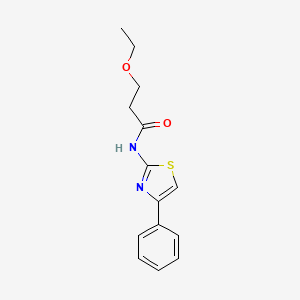![molecular formula C16H16N2O B4195620 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195620.png)
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
Overview
Description
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole, also known as BMB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole exhibits significant biochemical and physiological effects. 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has also been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has several advantages and limitations for lab experiments. One advantage is that it exhibits significant biological activities, which makes it a promising candidate for therapeutic applications. However, one limitation is that the synthesis method has a relatively low yield, which makes it difficult to produce large quantities of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole for experiments. In addition, the mechanism of action of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood, which makes it difficult to design experiments to fully elucidate its biological effects.
Future Directions
There are several future directions for the study of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications in various diseases, including inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. In addition, future studies could focus on improving the synthesis method to increase the yield of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole and to develop more efficient synthetic routes. Finally, future studies could explore the potential of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole as a lead compound for the development of new drugs with improved biological activities.
Scientific Research Applications
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has also been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)19-11-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLURAJOLKVTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4195555.png)
![3-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4195559.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4195563.png)

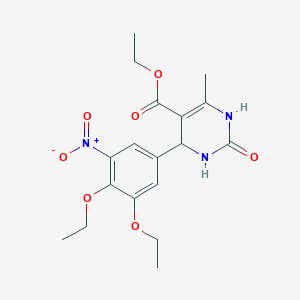
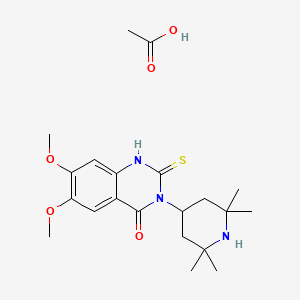
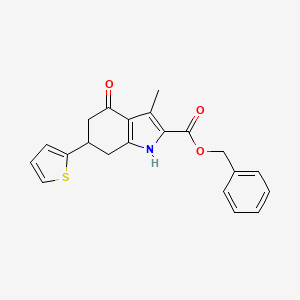
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4195587.png)
![N-benzyl-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4195596.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B4195603.png)
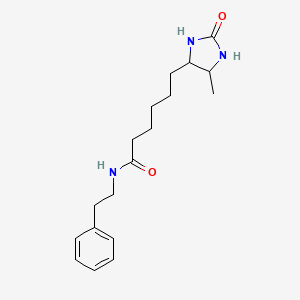
![6-{[4-(1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4195610.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride](/img/structure/B4195618.png)
